

# Early-Phase Clinical Trial Results for WP1122 Remain Largely Undisclosed

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: WP 1122

Cat. No.: B15600854

[Get Quote](#)

Houston, TX - While preclinical data and the mechanism of action for WP1122, a novel glycolysis inhibitor, show promise, detailed quantitative results from its early-phase human clinical trials are not yet publicly available. Moleculin Biotech, Inc., the developer of WP1122, has announced the completion of a Phase 1a trial in healthy volunteers but has so far only provided high-level summaries of the outcomes.

WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), designed to overcome the poor pharmacological properties of 2-DG. By inhibiting glycolysis, a key metabolic pathway for rapidly proliferating cancer cells and virus-infected cells, WP1122 is being investigated as a potential treatment for glioblastoma multiforme (GBM) and viral diseases, including COVID-19.

## Mechanism of Action and Preclinical Evidence

WP1122 is engineered to cross the blood-brain barrier, a significant advantage for treating brain tumors like GBM. Once inside the target cells, it is converted to its active form, 2-DG, which then disrupts the normal glucose metabolism, leading to energy depletion and cell death in highly glycolytic cells.

Preclinical studies have demonstrated the potential of WP1122. In vitro experiments on glioblastoma cell lines have shown significant cytotoxic effects. Animal models of GBM have indicated that WP1122 can increase survival and achieve higher concentrations of 2-DG in the brain compared to the administration of 2-DG itself.

## Clinical Development Status

Moleculin has initiated two separate clinical development paths for WP1122:

- COVID-19: A Phase 1a, randomized, double-blind, placebo-controlled trial (NCT05195723) was initiated in the United Kingdom to evaluate the safety and pharmacokinetics of WP1122 in healthy volunteers. The company has announced the completion of the single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, stating that the drug was "safe and well-tolerated" and that a safe dose has been established. However, specific data on adverse events and pharmacokinetic parameters have not been released.
- Glioblastoma Multiforme (GBM): In late 2021, the U.S. Food and Drug Administration (FDA) granted Investigational New Drug (IND) allowance for a Phase 1 study of WP1122 in patients with GBM. As of the latest available information, this trial is in the planning stages, and no patient enrollment or results have been announced.

## Data Presentation

Due to the lack of publicly available quantitative data from the Phase 1a clinical trial, a detailed summary in tabular format cannot be provided at this time. Information regarding specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and a detailed breakdown of adverse events remain undisclosed.

## Experimental Protocols

Detailed protocols for the completed Phase 1a clinical trial (NCT05195723) are not fully public. The trial design has been described as a dose-escalation study in healthy volunteers, but specific methodologies for assays and data analysis are not available.

## Signaling Pathways and Experimental Workflows

The fundamental mechanism of WP1122 involves the inhibition of the glycolytic pathway. A simplified representation of this pathway and the action of WP1122 is provided below.



[Click to download full resolution via product page](#)

### Mechanism of Action of WP1122.

A diagram illustrating the general workflow of a Phase 1 single ascending dose (SAD) clinical trial is presented below.



[Click to download full resolution via product page](#)

General Workflow of a Phase 1 Single Ascending Dose Trial.

In conclusion, while the foundational science and preclinical data for WP1122 are accessible, the scientific and drug development communities await the public release of detailed quantitative data from the early-phase clinical trials to fully assess its safety and pharmacokinetic profile in humans.

- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for WP1122 Remain Largely Undisclosed]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600854#early-phase-clinical-trial-results-for-wp1122\]](https://www.benchchem.com/product/b15600854#early-phase-clinical-trial-results-for-wp1122)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)